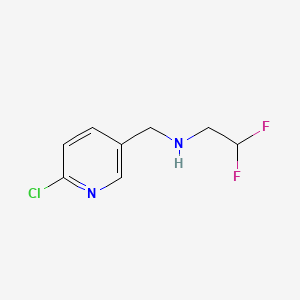
N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine
Vue d'ensemble
Description
N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine is a chemical compound with the molecular formula C8H10ClF2N It is a derivative of pyridine, characterized by the presence of a chloropyridinyl group and a difluoroethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine typically involves the reaction of 6-chloropyridine-3-carbaldehyde with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include methanol and dimethyl sulfoxide (DMSO), and the reaction is typically conducted at elevated temperatures to accelerate the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-((6-Chloropyridin-3-yl)methyl)-2,2-difluoroethanone, while substitution reactions can produce a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors (nAChRs). By binding to these receptors, the compound can modulate neural signaling pathways, leading to various physiological effects. This mechanism is similar to that of other neonicotinoid compounds, which are known for their neuroactive properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((6-Chloropyridin-3-yl)methyl)methylamine
- N-((6-Chloropyridin-3-yl)methyl)-N-methylamine
- N-((6-Chloropyridin-3-yl)methyl)-2,2-difluoroethanone
Uniqueness
N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine is unique due to the presence of both chloropyridinyl and difluoroethanamine groups, which confer distinct chemical and biological properties. Its ability to interact with nicotinic acetylcholine receptors sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Propriétés
Numéro CAS |
1003859-14-0 |
|---|---|
Formule moléculaire |
C8H9ClF2N2 |
Poids moléculaire |
206.62 g/mol |
Nom IUPAC |
N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethanamine |
InChI |
InChI=1S/C8H9ClF2N2/c9-7-2-1-6(4-13-7)3-12-5-8(10)11/h1-2,4,8,12H,3,5H2 |
Clé InChI |
QDQGMLOVCICKPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1CNCC(F)F)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














